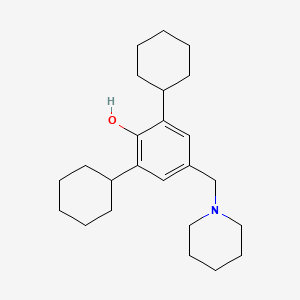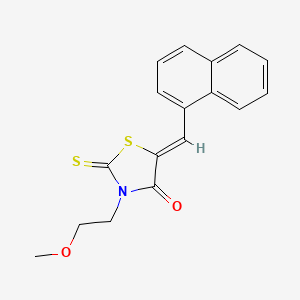![molecular formula C10H14ClNO2S B4681707 N-[3-(2-chlorophenyl)propyl]methanesulfonamide](/img/structure/B4681707.png)
N-[3-(2-chlorophenyl)propyl]methanesulfonamide
説明
N-[3-(2-chlorophenyl)propyl]methanesulfonamide, also known as CP-154,526, is a selective non-peptide antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor. This compound has been extensively studied for its potential therapeutic applications in various disorders such as anxiety, depression, and addiction.
作用機序
N-[3-(2-chlorophenyl)propyl]methanesulfonamide exerts its effects by selectively blocking the CRF1 receptor, which is involved in the regulation of stress responses. By blocking the CRF1 receptor, this compound prevents the activation of the hypothalamic-pituitary-adrenal (HPA) axis, which is responsible for the production of stress hormones such as cortisol. This results in a reduction in anxiety and stress-related behaviors.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the release of corticotropin-releasing factor (CRF) in the amygdala, a brain region involved in the regulation of emotional responses. Additionally, this compound has been shown to reduce the expression of CRF1 receptors in the amygdala, indicating a potential long-term effect on anxiety and stress-related behaviors.
実験室実験の利点と制限
One advantage of using N-[3-(2-chlorophenyl)propyl]methanesulfonamide in lab experiments is its selectivity for the CRF1 receptor, which allows for specific targeting of this receptor without affecting other receptors. Additionally, this compound has been shown to have good oral bioavailability and a long half-life, making it suitable for chronic administration in animal models. One limitation of using this compound in lab experiments is its potential off-target effects, which may complicate the interpretation of results.
将来の方向性
There are several future directions for research on N-[3-(2-chlorophenyl)propyl]methanesulfonamide. One area of interest is its potential use in the treatment of anxiety disorders, depression, and addiction in humans. Additionally, further research is needed to elucidate the long-term effects of this compound on anxiety and stress-related behaviors. Finally, the development of more selective CRF1 receptor antagonists may provide additional therapeutic options for the treatment of these disorders.
科学的研究の応用
N-[3-(2-chlorophenyl)propyl]methanesulfonamide has been extensively studied for its potential therapeutic applications in various disorders such as anxiety, depression, and addiction. It has been shown to block the anxiogenic effects of CRF1 receptor activation in animal models, suggesting its potential use as an anxiolytic. Additionally, this compound has been shown to reduce stress-induced reinstatement of drug-seeking behavior in animal models of addiction, indicating its potential use as an anti-addictive agent.
特性
IUPAC Name |
N-[3-(2-chlorophenyl)propyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2S/c1-15(13,14)12-8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7,12H,4,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKGXUQUKFLOBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCCC1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 4-({[2-(2,4-dichlorobenzoyl)hydrazino]carbonyl}amino)benzoate](/img/structure/B4681625.png)

![N-ethyl-N'-phenyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4681631.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4681638.png)

![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3,5-dimethylphenyl)urea](/img/structure/B4681670.png)
![5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(2,3-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4681683.png)
![N~2~-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-isopropylglycinamide](/img/structure/B4681689.png)
![6-chloro-2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B4681700.png)


![N-(2,6-diethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4681715.png)
![N-(5-{2-[(2-fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)-N'-(3-methoxyphenyl)urea](/img/structure/B4681724.png)
![4-chloro-N-{4-[(methylamino)sulfonyl]phenyl}benzamide](/img/structure/B4681728.png)